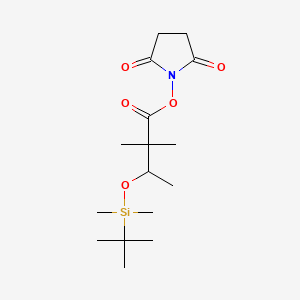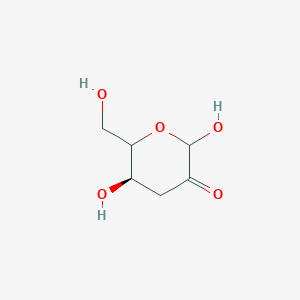
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a deuterium-labeled derivative of 4-Hydroperoxy Cyclophosphamide, which is an active metabolite of the prodrug Cyclophosphamide. This compound is known for its ability to crosslink DNA and induce apoptosis in T cells independent of death receptor activation. It is primarily used in scientific research, particularly in the study of lymphomas and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves the hydroxylation of Cyclophosphamide using unspecific peroxygenases from fungi such as Marasmius rotula. This enzymatic process selectively hydroxylates Cyclophosphamide to produce 4-Hydroxycyclophosphamide, which can then be further oxidized to 4-Hydroperoxy Cyclophosphamide .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable isotope labeling techniques. Deuterium is incorporated into the compound to produce the deuterium-labeled version. This process ensures high purity and consistency, which is crucial for its use in scientific research .
Análisis De Reacciones Químicas
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites, including 4-Ketocyclophosphamide.
Reduction: It can be reduced back to its hydroxyl form, 4-Hydroxycyclophosphamide.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of DNA adducts
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are 4-Hydroxycyclophosphamide, 4-Ketocyclophosphamide, and various DNA adducts .
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a reference standard in the study of Cyclophosphamide metabolism and its derivatives.
Biology: The compound is used to study the mechanisms of DNA crosslinking and apoptosis in T cells.
Medicine: It is used in research related to lymphomas and autoimmune diseases, providing insights into the therapeutic potential of Cyclophosphamide and its metabolites.
Industry: The compound is used in the development of new anticancer drugs and immunosuppressants .
Mecanismo De Acción
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exerts its effects by crosslinking DNA, which leads to the induction of apoptosis in T cells. This process is independent of death receptor activation and involves the production of reactive oxygen species (ROS) that activate mitochondrial death pathways. The compound targets DNA and proteins, inhibiting cell proliferation and inducing cell death .
Comparación Con Compuestos Similares
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. Similar compounds include:
4-Hydroxycyclophosphamide: The hydroxylated form of Cyclophosphamide, which is also an active metabolite.
4-Ketocyclophosphamide: An oxidized form of 4-Hydroxycyclophosphamide.
Aldophosphamide: A tautomer of 4-Hydroxycyclophosphamide that can be further oxidized to carboxyphosphamide .
These compounds share similar mechanisms of action but differ in their stability, reactivity, and specific applications in research and medicine.
Propiedades
IUPAC Name |
N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWVRUHMJVRHU-BYUTVXSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P1(=O)NC(CCO1)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)

![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)




